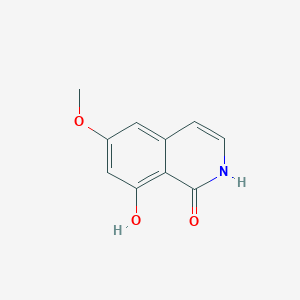

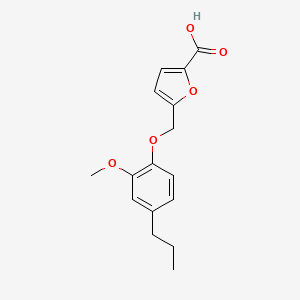

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is a chemical compound. It is a type of isoquinolin-1(2H)-one .

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones, including this compound, can be achieved by direct intramolecular C–H/N–H functionalization under metal-free conditions . The general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 min at room temperature through C–H/N–H functionalization .Scientific Research Applications

Antimalarial and Antiparasitic Activity

Research has investigated the efficacy of 8-aminoquinoline compounds, closely related to "8-Hydroxy-6-methoxy-2H-isoquinolin-1-one," in the treatment of parasitic diseases like visceral leishmaniasis and malaria. For instance, a phase 2 efficacy trial of an oral 8-aminoquinoline (WR6026) showed promising results in treating visceral leishmaniasis with minimal toxicity, suggesting future trials with longer regimens and higher dosages could be beneficial (Sherwood et al., 1994).

Diagnostic Imaging

The biodistribution and radiation dosimetry of 18F-labeled compounds, which include the structural motif of isoquinoline, have been studied for their potential as imaging agents in humans. These studies aim to facilitate the clinical use of these compounds in visualizing specific biological targets, such as the vesicular monoamine transporter 2 (VMAT2) in the brain, indicating their potential in neurological disorder diagnostics (Lin et al., 2010).

Mechanism of Action

Target of Action

The primary target of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a crucial regulator of cell proliferation, survival, differentiation, and other key cellular functions .

Mode of Action

This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of the receptor . This inhibition blocks the downstream signaling pathways, leading to a decrease in cell proliferation and induction of cell death .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, the activation of this pathway is reduced, leading to decreased cell proliferation and increased apoptosis .

Result of Action

The result of this compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cells that overexpress EGFR . This makes it a potential therapeutic agent for diseases characterized by EGFR overexpression, such as certain types of cancer .

properties

IUPAC Name |

8-hydroxy-6-methoxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-10(13)9(6)8(12)5-7/h2-5,12H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMROBSLLNQNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2779071.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2779072.png)

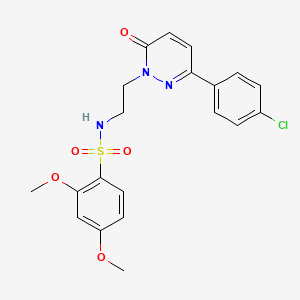

![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2779079.png)

![9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2779081.png)

![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2779089.png)

![ethyl 3-carbamoyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779092.png)